molecular formula C13H14O4 B8598385 4-(1,3-Dioxolan-2-yl)phenyl 2-methylprop-2-enoate CAS No. 147187-84-6

4-(1,3-Dioxolan-2-yl)phenyl 2-methylprop-2-enoate

Cat. No.: B8598385
CAS No.: 147187-84-6
M. Wt: 234.25 g/mol
InChI Key: WJDIWFQGSSXWEH-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)phenyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

147187-84-6

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-9(2)12(14)17-11-5-3-10(4-6-11)13-15-7-8-16-13/h3-6,13H,1,7-8H2,2H3

InChI Key

WJDIWFQGSSXWEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask fitted with reflux condenser, Dean Stark trap and nitrogen line was charged with 30.0 g of 4-formylphenyl methacrylate, 19.0 g of ethylene glycol, 250 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate. The solution was heated at reflux for 1 day, during which time the water formed in the reaction was removed periodically from the Dean Stark trap. Toluene was added to make up for losses from the Dean Stark trap, and the solution was heated at reflux for an additional 15 hours. Thereafter the solution was cooled to room temperature, was washed with three 75 mL portions of saturated sodium bicarbonate solution, and the toluene extracts were dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude acetal was chromatographed on silica gel (20:1 silica gel to compound weight ratio) with hexane/ethylacetate (4:1 volume ratio) to give purified acetal (18.8 g). 1H NMR (CDCL3) 7,5 (d, 2H), 7,1 (d, 2H), 6.3 (s, 1H), 5.78 (s, 1H), 5.7 (s, 1H), 4.15-3.85 (m, 4H), 2.02 (s, 3H); 13C NMR (CDC13) 165, 151, 135, 128, 127, 121, 103, 65, 18; IR (neat) 1735 cm-1 ester carbonyl. The spectral data are consistent with the postulated structure. The chromatographed acetal was used directly in the free radical polymerizations.
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19 g
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250 mL
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